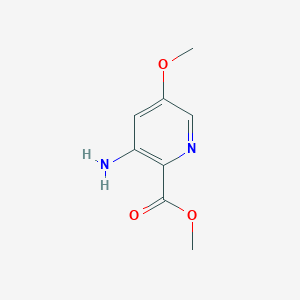

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-methoxypyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-5-3-6(9)7(10-4-5)8(11)13-2/h3-4H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCBPRYSYFNAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with commercially available 3-amino-5-methoxy-pyridine.

Esterification: The amino group is protected, and the carboxylate ester is introduced using methyl chloroformate under basic conditions.

Deprotection: The protecting group on the amino group is removed to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Condensation Reactions: The carboxylate ester can react with amines to form amides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Condensation: Reagents like carbodiimides for amide bond formation.

Major Products

The major products formed from these reactions include various substituted pyridines, amides, and reduced or oxidized derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate is recognized for its potential in drug development, particularly as a precursor for synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can influence microtubule dynamics, which is crucial for cell division and cancer proliferation.

- Case Study : A review highlighted the effectiveness of pyridine derivatives in targeting microtubules, leading to apoptosis in cancer cells . The structural similarities to known anticancer agents suggest that this compound could be explored further for its therapeutic potential.

Neuropharmacology

Pyridine derivatives are also studied for their neuropharmacological effects. This compound may serve as a lead compound for developing drugs aimed at treating neurological disorders.

- Research Insight : The compound's ability to interact with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology .

Agrochemical Applications

The compound has been identified as an intermediate in the synthesis of agrochemicals, particularly herbicides. Its pyridine structure contributes to the efficacy of such compounds in agricultural applications.

Herbicide Development

This compound can be used to synthesize herbicides that target specific plant pathways, enhancing crop yield and protecting against invasive species.

- Patent Reference : A patent outlines methods for utilizing pyridine derivatives in the synthesis of herbicides, emphasizing the role of this compound as a key intermediate .

| Application Area | Compound Type | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Anticancer Agents | Targeting microtubules in cancer cells |

| Neuropharmacology | Neurological Disorder Treatments | Modulating neurotransmitter systems |

| Agrochemicals | Herbicides | Synthesis of selective herbicides |

Synthesis and Mechanism of Action

Understanding the synthesis pathways and mechanisms of action for this compound is crucial for optimizing its applications.

Synthesis Pathways

The compound can be synthesized through various chemical reactions involving pyridine derivatives and functional group modifications. For instance, reactions with alkylamines and electrophiles have been documented as effective methods for generating this compound .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors or enzymes, influencing cellular processes such as apoptosis and metabolic pathways.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-methoxy-pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The carboxylate ester can undergo hydrolysis to release the active form of the compound, which then exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine Derivatives

| Compound Name | Substituents (Position) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | 3-NH₂, 5-OCH₃, 2-COOCH₃ | C₈H₁₀N₂O₃ | Amino, methoxy, ester |

| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | 3-Cl, 5-CF₃, 2-COOCH₃ | C₉H₅ClF₃NO₂ | Chloro, CF₃, ester |

| 5-Methoxy-4-methylpyridin-3-amine•HCl | 5-OCH₃, 4-CH₃, 3-NH₂•HCl | C₇H₁₁ClN₂O | Methoxy, amine•HCl |

Biological Activity

Methyl 3-amino-5-methoxy-pyridine-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by case studies and research findings.

Chemical Structure and Properties

MAPC is characterized by the presence of a methoxy group, an amino group, and a carboxylate ester, which contribute to its unique reactivity and biological activity. The structural formula is as follows:

This compound exhibits properties that allow it to interact with various biological targets, making it a valuable scaffold for drug development.

The biological activity of MAPC is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and methoxy groups enhance binding affinity to molecular targets, facilitating various biochemical pathways. Notably, the carboxylate ester undergoes hydrolysis, releasing the active form which can exert pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: MAPC has been shown to inhibit ribonucleotide reductase activity, which is critical in DNA synthesis and repair.

- Anticancer Activity: Studies indicate that MAPC derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential use in oncology .

- Antimicrobial Properties: MAPC and its derivatives have shown promising antimicrobial activity against various pathogens .

Biological Activity Data

The following table summarizes the biological activities and associated IC50 values of MAPC and related compounds:

Case Studies

- Anticancer Activity : In a study involving L1210 leukemia-bearing mice, MAPC derivatives demonstrated significant prolongation of survival time when administered at specific dosages. The most active derivatives were noted to inhibit ribonucleotide reductase effectively .

- Enzyme Interaction Studies : Research highlighted the role of MAPC as a ligand in coordination chemistry, where it was utilized to study enzyme interactions. The compound's structure allows for versatile modifications leading to enhanced biological activities.

- Antimicrobial Effects : A comparative study on pyridine compounds revealed that MAPC exhibited notable antibacterial properties against Gram-positive and Gram-negative bacteria, underscoring its potential as an antimicrobial agent .

Applications in Medicinal Chemistry

MAPC serves as a crucial building block in the synthesis of various pharmaceutical compounds targeting neurological disorders and cancer therapies. Its unique functional groups allow for extensive modifications, leading to the development of novel therapeutic agents.

Potential Applications:

- Development of anticancer drugs targeting DNA synthesis pathways.

- Creation of antimicrobial agents effective against resistant bacterial strains.

- Exploration as a ligand in coordination complexes for enzyme studies.

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Oxidation | KMnO₄, 90–95°C, pH 4 | 47% |

| Esterification | MeOH, CuCl₂, reflux | Varies (optimize via TLC) |

How should researchers characterize the purity and structure of this compound?

Answer:

Use a combination of analytical techniques:

- Elemental Analysis: Compare calculated vs. observed C, H, N percentages (e.g., Anal. Calcd: C 54.92%, H 4.57%, N 9.15%; Found: C 54.61%, H 4.51%, N 9.06%) to confirm stoichiometry .

- NMR Spectroscopy: Key signals include:

- HPLC/MS: Ensure >95% purity via reverse-phase HPLC and validate molecular weight with ESI-MS .

How can reaction conditions be optimized to mitigate side reactions during synthesis?

Answer:

Common side reactions include over-oxidation or ester hydrolysis. Mitigation strategies:

- Temperature Control: Maintain 90–95°C during oxidation to avoid decomposition .

- Anhydrous Conditions: Use dry methanol and molecular sieves during esterification to prevent hydrolysis.

- Catalyst Screening: Test alternatives to CuCl₂ (e.g., DMAP) to reduce byproducts .

How to design experiments to study the compound’s reactivity in nucleophilic substitutions?

Answer:

- Kinetic Studies: Vary pH (e.g., 7–10) and temperature (25–60°C) to track reaction rates via LC-MS.

- Substituent Effects: Introduce electron-withdrawing/donating groups on the pyridine ring and compare reaction outcomes (e.g., Cl vs. OCH₃ at position 5) .

- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁵N) or trapping agents (e.g., TEMPO) to identify intermediates .

How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?

Answer:

- Assay Reprodubility: Standardize conditions (e.g., ATP concentration for kinase assays).

- Orthogonal Validation: Combine enzymatic assays (e.g., fluorescence-based) with cell-based viability tests.

- Stability Testing: Monitor compound degradation in buffer/DMSO using HPLC .

Q. Table 2: Example Bioactivity Validation Workflow

| Step | Method | Purpose |

|---|---|---|

| 1 | Enzymatic assay (IC₅₀) | Initial activity screening |

| 2 | SPR (binding affinity) | Confirm target engagement |

| 3 | Metabolic stability (microsomes) | Assess half-life |

What computational methods predict interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina to model binding poses in enzyme active sites (e.g., kinases). Validate with free-energy calculations (MM/GBSA) .

- MD Simulations: Run 100-ns simulations (GROMACS) to assess conformational stability of ligand-protein complexes.

- Experimental Cross-Check: Compare predictions with SPR or ITC binding data .

How to determine substituent positions on the pyridine ring unambiguously?

Answer:

- NOESY NMR: Detect spatial proximity between methoxy protons and adjacent pyridine protons.

- HMBC: Correlate carbonyl carbons with neighboring protons to confirm ester linkage .

- X-ray Crystallography: Resolve crystal structures for definitive assignment (e.g., CCDC deposition) .

What are advanced strategies to improve synthetic yield and scalability?

Answer:

- Flow Chemistry: Implement continuous flow reactors for oxidation steps to enhance mixing and heat transfer .

- DoE (Design of Experiments): Optimize parameters (temperature, catalyst loading) via response surface methodology.

- Green Chemistry: Replace KMnO₄ with TEMPO/O₂ for safer oxidation .

How to analyze conflicting spectral data (e.g., unexpected NMR shifts)?

Answer:

- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) causing peak splitting.

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace signal origins.

- DFT Calculations: Predict chemical shifts (Gaussian 09) and compare with experimental data .

What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Purification: Replace column chromatography with crystallization (optimize solvent ratios).

- Byproduct Management: Use in-line IR spectroscopy to monitor reaction progression in real time.

- Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.